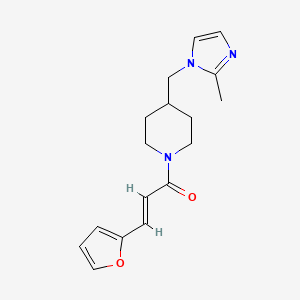
(E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one (CAS Number: 1396889-94-3) is a synthetic derivative that exhibits significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, including anti-cancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C17H21N3O2, with a molecular weight of 299.37 g/mol. The structure features a furan ring and an imidazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 1396889-94-3 |
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds containing imidazole and furan scaffolds. The compound under discussion has shown promising results in various cancer cell lines.
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrate increased apoptotic rates in treated MCF cell lines .
- It is suggested that the imidazole and furan rings contribute to its ability to interact with cellular targets involved in cancer progression.
-
In Vitro Studies :
- In studies involving A549 lung cancer cells, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
- The compound's ability to inhibit tubulin polymerization has been noted, which is a critical mechanism for disrupting cancer cell division .
- Case Studies :
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural components:
| Structural Feature | Activity |
|---|---|
| Furan Ring | Enhances interaction with biological targets |
| Imidazole Moiety | Critical for anti-cancer activity |
| Piperidine Linker | Improves solubility and bioavailability |
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-18-8-11-20(14)13-15-6-9-19(10-7-15)17(21)5-4-16-3-2-12-22-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKPWDKZLFBLFS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














